Technical Guide: Synthesis of 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol
Technical Guide: Synthesis of 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol
This guide details the synthesis of 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol (CAS: 1249457-49-5), a tertiary cyclopropanol scaffold relevant to pharmaceutical and agrochemical discovery (e.g., azole-based fungicides and enzyme inhibitors).
The primary methodology presented is the Kulinkovich Reaction , which allows for the direct "hydroxycyclopropanation" of esters. This route is favored over traditional multi-step procedures (e.g., Simmons-Smith cyclopropanation of enol ethers) due to its atom economy, use of readily available starting materials, and operational simplicity.
Executive Summary & Retrosynthetic Analysis
Target Molecule: 1-[(2-Chlorophenyl)methyl]cyclopropan-1-ol Molecular Formula: C₁₁H₁₃ClO Molecular Weight: 196.67 g/mol
The synthesis targets the construction of a strained cyclopropane ring bearing a tertiary alcohol and a bulky ortho-chlorobenzyl substituent. Retrosynthetically, the most robust disconnection cleaves the C1–C2 and C1–C3 bonds of the cyclopropane ring, tracing back to a carboxylic ester precursor reacting with an ethylene source (via a Grignard reagent).
Retrosynthetic Scheme
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Target: 1-Substituted Cyclopropanol
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Precursor: Ethyl (2-chlorophenyl)acetate
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Reagents: Ethylmagnesium bromide (EtMgBr) + Titanium(IV) isopropoxide [Ti(OiPr)₄][1]
Primary Synthesis Protocol: The Kulinkovich Reaction[2][3][4]
This protocol utilizes the catalytic Kulinkovich reaction.[1][2] The titanium catalyst mediates the transfer of an ethylene equivalent (derived from EtMgBr) to the ester carbonyl.
Materials & Reagents Table
| Component | Role | Equiv. | Notes |
| Ethyl (2-chlorophenyl)acetate | Substrate | 1.0 | Commercially available; dried over molecular sieves. |
| Ethylmagnesium bromide (EtMgBr) | Reagent | 2.2–3.0 | 3.0 M in Et₂O or THF. Acts as nucleophile & alkene source.[3] |
| Titanium(IV) isopropoxide | Catalyst | 0.1–0.2 | Moisture sensitive. Handle under Argon/N₂. |
| Diethyl Ether (Et₂O) | Solvent | N/A | Anhydrous; preferred over THF for cleaner isolation. |
| Sulfuric Acid (10% aq) | Quench | N/A | For hydrolysis of the titanate intermediate. |
Step-by-Step Methodology
Phase 1: Catalyst Activation & Ligand Exchange
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Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush continuously with dry Argon.
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Solvation: Charge the flask with Ethyl (2-chlorophenyl)acetate (20 mmol, 3.97 g) and Ti(OiPr)₄ (2 mmol, 0.57 g, 10 mol%) dissolved in anhydrous Et₂O (80 mL).
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Temperature Control: Cool the solution to 18–20°C (water bath). Note: Cooling below 0°C can inhibit the formation of the active titanacyclopropane species.
Phase 2: Grignard Addition (The Critical Step) 4. Addition: Charge the addition funnel with EtMgBr (3.0 M in Et₂O, 44 mmol, ~14.7 mL). 5. Rate: Add the Grignard reagent dropwise over 60 minutes.
- Observation: The reaction mixture will transition from colorless to yellow, then darken to a deep brown/black, indicating the formation of the active low-valent titanium species.
- Gas Evolution: Ethane and ethylene gas are generated. Ensure the system is vented through an oil bubbler to prevent pressure buildup.
- Completion: After addition, warm the mixture to room temperature and stir for an additional 1–2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of the ester.
Phase 3: Quenching & Isolation 7. Quench: Cool the mixture to 0°C. Carefully quench by slow addition of 10% aqueous H₂SO₄ (30 mL).
- Caution: Highly exothermic. Vigorous gas evolution.
- Phase Change: The dark titanium emulsion will clarify as titanium salts dissolve into the aqueous phase.
- Extraction: Separate the organic layer.[4] Extract the aqueous layer with Et₂O (3 × 30 mL).
- Wash: Combine organic layers and wash with sat. NaHCO₃ (to neutralize acid) and brine.
- Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, <30°C bath to avoid volatility loss, though the product is relatively heavy).
Purification
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Method: Flash Column Chromatography on Silica Gel (SiO₂).
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Eluent: Gradient of Hexanes:Ethyl Acetate (95:5 → 85:15).
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Yield Expectation: 75–85%.
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Appearance: Colorless to pale yellow viscous oil.
Mechanistic Analysis
The success of this synthesis relies on the formation of a Titanacyclopropane intermediate. The mechanism is unique because the Grignard reagent acts not just as a nucleophile, but as a reducing agent and a source of the ethylene bridge.
Mechanistic Pathway (DOT Visualization)
Figure 1: Catalytic cycle of the Kulinkovich reaction showing the generation of the active titanacyclopropane species and the insertion of the ester carbonyl.
Critical Control Points
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Ortho-Chlorine Stability: The ortho-chloro substituent on the benzyl ring is generally stable under these conditions. While Magnesium can insert into Ar-Cl bonds (forming Grignards), this requires higher temperatures or specific transition metal catalysts (like Ni). At room temperature in the presence of Titanium, the ester consumption is kinetically favored.
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Ligand Exchange: The use of EtMgBr is specific. Methyl Grignards do not possess the beta-hydrogen required to form the titanacyclopropane species.
Analytical Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed:
| Technique | Feature | Expected Signal (δ ppm / Hz) | Interpretation |
| ¹H NMR | Cyclopropane CH₂ | 0.50 – 0.90 (m, 4H) | Characteristic high-field multiplets of the cyclopropyl ring. |
| ¹H NMR | Benzylic CH₂ | 2.90 – 3.10 (s, 2H) | Singlet. Shifted downfield due to the aromatic ring and OH group. |
| ¹H NMR | Aromatic Ar-H | 7.10 – 7.40 (m, 4H) | Complex multiplet typical of o-substituted benzenes. |
| ¹³C NMR | Quaternary C-OH | ~55.0 – 60.0 | The cyclopropyl carbon bearing the hydroxyl group. |
| MS (ESI) | Molecular Ion | 196 [M]⁺ | Often observes [M-H₂O]⁺ or [M+Na]⁺. |
Alternative Route (Mechanistic Comparison)
While the Kulinkovich reaction is superior, an alternative route exists using Cyclopropanone Ethyl Hemiacetal .
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Protocol: Reaction of (2-chlorobenzyl)magnesium chloride with 1-ethoxycyclopropanol (or its silyl ether).
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Drawback: Cyclopropanone hemiacetals are unstable and difficult to prepare/store. This route is generally reserved for cases where the ester substrate is extremely sensitive or sterically inaccessible to the titanium catalyst.
References
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Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1989).[2] "Reaction of ethylmagnesium bromide with carboxylic acid esters in the presence of tetraisopropoxytitanium". Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.
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Kulinkovich, O. G., & de Meijere, A. (2000). "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics: Application to Selective Organic Synthesis". Chemical Reviews, 100(8), 2789-2834. Link
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Cha, J. K., & Kulinkovich, O. G. (2012).[2] "The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives". Organic Reactions, 77, 1-159.[2] Link
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PubChem Compound Summary. (n.d.). "1-(2-Chlorobenzyl)cyclopropanol".[5][6] CID 53394625. Link
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- 5. 886366-24-1,[1-(2-Chlorophenyl)cyclopropyl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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